![molecular formula C7H8N2O2 B1359101 Methyl 2-(pyrimidin-4-YL)acetate CAS No. 863032-29-5](/img/structure/B1359101.png)
Methyl 2-(pyrimidin-4-YL)acetate
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Overview
Description
“Methyl 2-(pyrimidin-4-YL)acetate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(pyrimidin-4-YL)acetate” can be represented by the InChI code: 1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 . The molecular weight of the compound is 152.15 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-(pyrimidin-4-YL)acetate” is a liquid at room temperature . It has a molecular weight of 152.15 g/mol . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 239.7±15.0 °C at 760 mmHg .Scientific Research Applications
Anticancer Drug Design
Methyl 2-(pyrimidin-4-YL)acetate: is a compound that has been studied for its potential in anticancer drug design. Pyrimidine derivatives are known to exhibit anticancer activities by targeting various cancer types. They have been incorporated into synthetic strategies to develop potent anticancer molecules, often showing enhanced activities against targeted receptor proteins .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds are designed and evaluated for their biological activities, such as their effects on immortalized rat hepatic stellate cells (HSC-T6), which is crucial for understanding liver fibrosis and developing treatments .
Fungicidal Agents
Pyrimidin-4-YL derivatives, including Methyl 2-(pyrimidin-4-YL)acetate, have been utilized in the synthesis of fungicidal agents. The structure-activity relationship studies of these derivatives help in optimizing the fungicidal properties, which is significant for agricultural applications .
Antimicrobial Applications
The compound has also been used in the synthesis of thienopyrimidine derivatives that act as antimicrobial agents. These synthesized compounds are applied in the study of microbial resistance and the development of new antimicrobial drugs .
Safety and Hazards
Mechanism of Action
- Its role may include modulating inflammation, as pyrimidines are known for their pharmacological effects, including anti-inflammatory properties .
- Specific mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins, could be influenced by this compound .
Target of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
methyl 2-pyrimidin-4-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMNXVCLRQRAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614662 |
Source
|
Record name | Methyl (pyrimidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyrimidin-4-YL)acetate | |
CAS RN |
863032-29-5 |
Source
|
Record name | Methyl (pyrimidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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